molecular formula C13H16BrNO3 B2788728 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane CAS No. 708274-37-7

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane

Cat. No.: B2788728
CAS No.: 708274-37-7
M. Wt: 314.179
InChI Key: LMXWFQPXVACYFQ-UHFFFAOYSA-N
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Description

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This compound features a spirocyclic structure, which includes a bromopyridine moiety and a dioxaspirodecane ring system. The presence of the bromine atom and the spirocyclic framework makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane typically involves the reaction of 5-bromopyridine-2-carbaldehyde with a suitable spirocyclic precursor under specific conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk reagents and solvents, along with stringent quality control measures, would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, enzymes, or proteins, leading to various biological effects. The spirocyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for further research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane is unique due to its specific combination of a bromopyridine moiety and a dioxaspirodecane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-10-1-2-11(15-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,16H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXWFQPXVACYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=NC=C(C=C3)Br)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromopyridine (4.10 g, 17 mmol) in anhydrous toluene (250 mL) at −78° C. was dropwise added n-BuLi (1.6 M, 12 mL). After stirred at −78° C. for 2.5 hours, a solution of 1,4-dioxa-spiro[4.5]decan-8-one (2.73 g, 17 mmol) in methylene chloride (25 mL) was added into the reaction mixture, and the resulting mixture was stirred for additional one hour and allowed to warm up to rt slowly. The reaction mixture was poured into aqueous NaHCO3 (200 mL) and then extracted with EtOAc (2×50 mL). The organic extracts were combined, washed with saline solution (2×50 mL), dried over MgSO4, concentrated in vacuo. The resulting solid was titrated with ether and the filtrate was collected. The ether was removed and the solid was chromatographed on silica gel, eluting with hexane/ethyl acetate (2 to 1), to give 8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (4.27 g) as pale yellow solid. LCMS: 316.10/314.10 (M+H+, 100%). 1H NMR: δ 8.6 (s, 1H), 7.82 (d, 1H), 7.38 (d, 1H), 4.6 (s, 1H), 4.0 (m, 4H), 2.2 (m, 4H), 1.7 (m, 4H).
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4.1 g
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12 mL
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2.73 g
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25 mL
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200 mL
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250 mL
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Synthesis routes and methods II

Procedure details

1.6M n-Hexane solution of n-butyl lithium (66 ml) was added dropwise to a solution of 2,5-dibromopyridine (23.9 g) in toluene (420 ml) at −78° C., and stirred at the same temperature for an hour. Next, a solution of 1,4-cyclohexanedione monoethyleneketal (15 g) in dichloromethane (60 ml) was added dropwise, and the reaction solution was warmed up to room temperature over 7 hours. After completion of the reaction, a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate three times. The organic solution was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) and recrystallized from n-hexane/diethyl ether to give 8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4,5]decan-8-ol (16.2 g) as a white solid.
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66 mL
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23.9 g
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420 mL
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15 g
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60 mL
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Synthesis routes and methods III

Procedure details

The title compound was prepared as a white solid from 2,5-dibromo-pyridine (Aldrich) and 1,4-dioxa-spiro[4.5]decan-8-one in ether using the procedure described in Step A of Example 1.
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